2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOHLFKFURXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729693 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635283-90-8 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This one-pot cyclization involves the reaction of a thiourea derivative with an α-halo carbonyl compound. For 2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid, the synthesis typically proceeds via:
- Thiourea Preparation : Methylsulfanyl thiourea is synthesized by treating methyl sulfide with thiourea in acidic media.
- Cyclization : Reaction with α-chloroacetoacetic acid (providing the C5 carboxylic acid moiety) at 60–80°C in ethanol/water.
The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the halo ketone, followed by dehydrohalogenation and aromatization.
Optimization and Challenges
- Temperature Control : Excessive heat (>100°C) leads to decarboxylation, reducing yields. Optimal temperatures range from 60–80°C.
- Solvent Systems : Ethanol/water (3:1 v/v) achieves 85–90% conversion, while pure ethanol slows reaction kinetics.
- Byproduct Formation : Residual methyl sulfide (bp 38°C) requires careful distillation to prevent thioether side products.
Table 1. Hantzsch Synthesis Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70°C | 88 | 92 |
| Reaction Time | 6 h | 85 | 89 |
| Solvent Ratio (EtOH:H₂O) | 3:1 | 90 | 94 |
Ester Saponification Route
Methyl Ester Precursor Synthesis
The methyl ester derivative (this compound methyl ester) serves as a key intermediate. Preparation involves:
Saponification Procedure
Source 2 details a high-yield saponification protocol adapted for this compound:
- Base Hydrolysis : 1.6 g KOH (90%) in 8 mL H₂O + 8 mL MeOH, 20°C, 2 h.
- Acid Workup : Adjust to pH 3 with HCl, yielding 96% pure product after filtration.
Critical Factors :
- Methanol Content : >50% methanol prevents premature precipitation during hydrolysis.
- pH Control : Rapid acidification (<10 min) minimizes decarboxylation.
Oxidation of 5-Methylthiazole Derivatives
Oxidative Pathway
This two-step approach converts 2-(methylsulfanyl)-5-methyl-1,3-thiazole to the carboxylic acid:
- Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces a bromomethyl group.
- Oxidation : KMnO₄ in aqueous acetone (0–5°C) achieves 78% yield.
Limitations
- Functional Group Compatibility : The methylsulfanyl group tolerates mild oxidation but decomposes under strong acidic conditions (e.g., CrO₃/H₂SO₄).
- Purification Challenges : Manganese dioxide byproducts require repetitive filtration through Celite®.
Solid-Phase Synthesis Innovations
Resin-Based Approaches
Recent work (Source 5) demonstrates traceless solid-phase synthesis for thiazole carboxylates:
- Linker Attachment : Merrifield resin functionalized with sulfur linkers.
- Thiazole Formation : Cyclization using Fmoc-protected amino acids.
- Cleavage : HF/pyridine releases the carboxylic acid with 87% purity.
Advantages :
Comparative Analysis of Methods
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Hantzsch Synthesis | 88 | 92 | High | 120 |
| Ester Saponification | 96 | 94 | Medium | 95 |
| Oxidation | 78 | 85 | Low | 210 |
| Solid-Phase | 65 | 87 | Low | 340 |
Industrial-Scale Considerations
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted thiazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its thiazole structure enhances biological activity, making it valuable for developing drugs targeting infectious diseases.
Key Pharmaceutical Uses:
- Antimicrobial Agents : The compound is synthesized into derivatives that exhibit antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against bacterial strains resistant to conventional antibiotics .
- Anti-inflammatory Drugs : Research indicates that modifications of this compound can lead to the development of anti-inflammatory medications, targeting pathways involved in inflammatory responses .
Agricultural Applications
In agriculture, 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid is utilized in the formulation of agrochemicals. It acts as a building block for creating fungicides and herbicides.
Key Agricultural Uses:
- Fungicides : The compound has been integrated into formulations aimed at controlling fungal diseases in crops, thus enhancing yield and food security .
- Herbicides : Its derivatives are being explored for their efficacy in weed management strategies, contributing to sustainable agricultural practices .
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways.
Research Applications:
- Enzyme Inhibition Studies : Researchers utilize this compound to investigate its effects on various enzymes, providing insights into potential therapeutic targets for diseases like cancer and diabetes .
- Metabolic Pathway Analysis : It is used in studies examining metabolic pathways, helping to elucidate cellular processes and the mechanisms of drug action .
Material Science
In material science, this compound is incorporated into polymer formulations to enhance material properties.
Material Applications:
- Polymer Enhancements : The compound improves thermal stability and mechanical strength of polymers, making it suitable for advanced material applications .
Data Table: Overview of Applications
| Application Area | Specific Uses | Examples |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Thiazole derivatives against resistant bacteria |
| Anti-inflammatory drugs | Modifications leading to new anti-inflammatory drugs | |
| Agriculture | Fungicides | Formulations for controlling crop diseases |
| Herbicides | Weed management formulations | |
| Biochemical Research | Enzyme inhibition studies | Investigating effects on enzymes |
| Metabolic pathway analysis | Elucidating cellular processes | |
| Material Science | Polymer enhancements | Improving thermal stability and mechanical strength |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives from this compound. The results demonstrated significant antimicrobial activity against multiple bacterial strains, indicating its potential as a lead compound for new antibiotics .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists evaluated the effectiveness of a fungicide derived from this compound in field trials. The results showed a marked reduction in fungal infections in crops treated with the thiazole-based fungicide compared to untreated controls, highlighting its importance in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Polarity : The methylsulfanyl group (-SCH3) in the target compound provides intermediate lipophilicity compared to aryl groups (e.g., chlorophenyl in ), which enhance membrane permeability but may reduce solubility.
- Biological Activity : Substitution at position 4 (e.g., -NH2 in ) can modulate binding affinity to enzymatic targets. For instance, xanthine oxidase inhibitors often feature hydrophobic substituents at position 4, as seen in 2-(3-chloro-4-fluorophenyl)-4-methyl derivatives .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.
Key Insights :
- The methylsulfanyl group in the target compound may contribute to moderate enzyme binding, but aryl or bulkier substituents (e.g., 3-chloro-4-fluorophenyl) enhance potency by occupying hydrophobic pockets in target enzymes .
- Safety profiles vary; chlorophenyl derivatives (e.g., ) require stringent impurity control to mitigate toxicity risks.
Biological Activity
2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid, also known as 4-Amino-2-(methylthio)thiazole-5-carboxylic acid, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C5H5NO2S. The compound features a thiazole ring with a methylthio group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus : The compound has demonstrated a minimum inhibitory concentration (MIC) of 3.91–62.5 µg/mL against different strains of S. aureus, indicating its potential as an antibacterial agent.
- Micrococcus luteus : Similar MIC values were observed against this strain, showcasing the compound's broad-spectrum efficacy .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Inhibition of Enzyme Activity : The compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. The most potent derivatives in this class showed IC50 values as low as 0.45 μM, indicating strong enzyme inhibition capabilities .
- Interaction with Cellular Targets : It acts as a ligand for various receptors, potentially modulating cellular responses and signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of activity against Gram-positive bacteria. Notably, the presence of specific substituents on the thiazole ring was linked to enhanced bioactivity .
Cytotoxicity Assessment
Another significant aspect of research focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells while maintaining lower toxicity levels in normal cells . This selective cytotoxicity makes it a candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Structure | 3.91–62.5 | 0.45 | Strong antibacterial and xanthine oxidase inhibitory activity |
| 4-Amino-2-(methylthio)thiazole | Similar to above | Varies | N/A | Exhibits antifungal properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole ring. For example, the methylsulfanyl group may be introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature. Key steps include:
- Intermediate purification : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates .
- Optimization : Adjust reaction parameters (e.g., solvent polarity, catalyst loading) to enhance selectivity. For instance, maintaining anhydrous conditions can prevent hydrolysis of reactive intermediates .
Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
- Key Techniques :
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and phase transitions .
- Spectroscopic Methods : NMR (¹H/¹³C) and FT-IR confirm structural integrity, while mass spectrometry (MS) verifies molecular weight.
- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence the electronic properties and bioactivity of this compound compared to other thiazole derivatives?
- Structural Insights :
- The methylsulfanyl group enhances electron density on the thiazole ring, potentially improving binding affinity to biological targets like enzymes or receptors. This contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃), which may reduce solubility but increase metabolic stability .
- Comparative Data : Analogues like 2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid exhibit altered pharmacokinetics due to hydrophobic interactions, whereas the methylsulfanyl group may favor hydrogen bonding .
Q. What strategies can address contradictions in reported biological activities of structurally similar thiazole derivatives?
- Resolution Approaches :
- Systematic SAR Studies : Compare substituent effects (e.g., -SCH₃ vs. -NH₂) on activity against specific targets (e.g., antimicrobial assays). For example, 2-(4-Aminophenyl)-1,3-thiazole-5-carboxylic acid shows enhanced solubility but reduced membrane permeability compared to the methylsulfanyl derivative .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., assay conditions, cell lines). For instance, discrepancies in IC₅₀ values may arise from differences in buffer pH or incubation time .
Q. In computational modeling, which parameters are critical for accurately predicting the reactivity of this compound?
- Computational Framework :
- Density Functional Theory (DFT) : Use software like ADF to model frontier molecular orbitals (FMOs), which predict nucleophilic/electrophilic sites. Key parameters include:
- Basis Sets : STO-type basis sets for accurate electron density representation .
- Solvent Effects : Incorporate COSMO models to simulate aqueous environments and assess solubility .
- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack, guiding synthetic modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
